

# Application Note: Spectrophotometric Determination of Nitrite Using 3,5-Diaminophenol

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## Compound of Interest

Compound Name: 3,5-Diaminophenol

Cat. No.: B3054961

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## Introduction

The accurate quantification of nitrite ( $\text{NO}_2^-$ ) is crucial in various fields, including environmental monitoring, food chemistry, and biomedical research. Nitrite levels in water and food are regulated due to potential health concerns, while in biological systems, nitrite is a key indicator of nitric oxide (NO) metabolism, a critical signaling molecule. This application note describes a spectrophotometric method for the determination of nitrite based on a modification of the Griess reaction, utilizing **3,5-Diaminophenol** as a novel coupling agent.

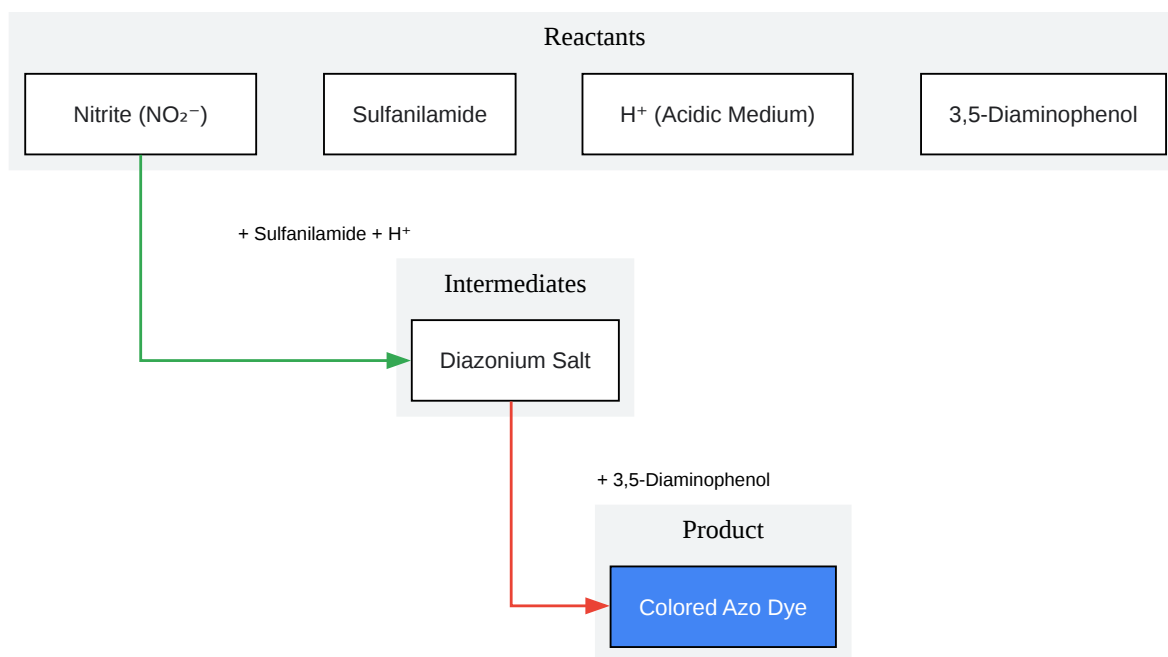
## Principle

This method is based on a two-step diazotization-coupling reaction. In the first step, nitrite reacts with a primary aromatic amine, such as sulfanilamide, in an acidic medium to form a stable diazonium salt. In the second step, this diazonium salt is coupled with **3,5-Diaminophenol** to form a colored azo dye. The intensity of the color produced is directly proportional to the nitrite concentration and can be measured spectrophotometrically. A study on the synthesis of a related azo dye using 3-aminophenol suggests a maximum absorbance ( $\lambda_{\text{max}}$ ) around 435 nm, though the optimal wavelength should be determined experimentally in the reaction medium.<sup>[1]</sup>

## Chemical Reaction Pathway

The reaction proceeds in two main stages:

- **Diazotization:** Nitrite is converted to nitrous acid ( $\text{HNO}_2$ ) in an acidic solution. Nitrous acid then reacts with an aromatic amine (e.g., sulfanilamide) to form a diazonium salt.
- **Azo Coupling:** The diazonium salt acts as an electrophile and couples with the electron-rich **3,5-Diaminophenol** to form a stable and colored azo dye.



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Caption: Chemical reaction pathway for the determination of nitrite.

## Experimental Protocols

## Reagents and Materials

- Nitrite Stock Solution (1000 mg/L): Dissolve 0.150 g of sodium nitrite ( $\text{NaNO}_2$ ) in 100 mL of deionized water. Store at 4°C.
- Nitrite Standard Solutions: Prepare fresh daily by diluting the stock solution with deionized water to obtain concentrations ranging from 0.1 to 10 mg/L.
- Sulfanilamide Solution (1% w/v): Dissolve 1 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid. This solution is stable for several weeks when stored in a dark bottle at room temperature.
- **3,5-Diaminophenol** Solution (0.1% w/v): Dissolve 0.1 g of **3,5-Diaminophenol** dihydrochloride in 100 mL of deionized water. Prepare this solution fresh daily.
- Spectrophotometer
- Volumetric flasks and pipettes
- Test tubes or 96-well microplate

## Construction of the Calibration Curve

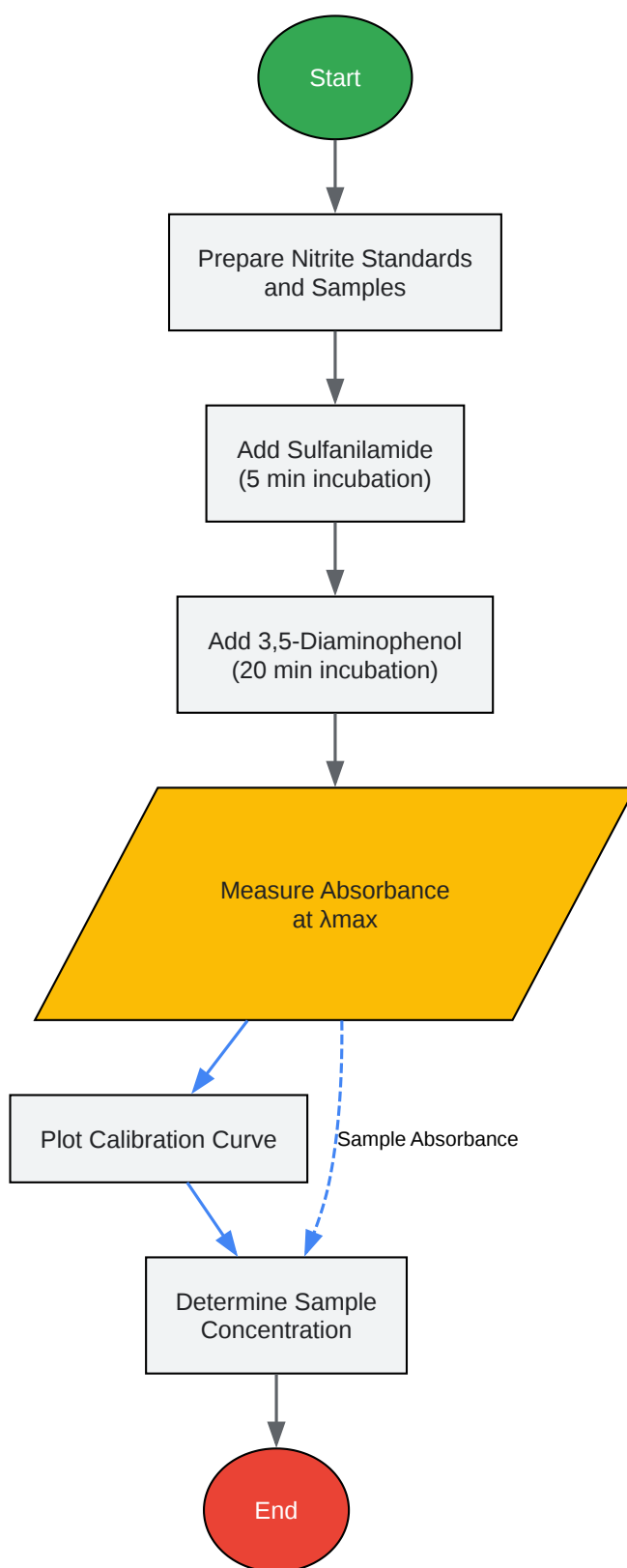
- Pipette 1.0 mL of each nitrite standard solution into a series of labeled test tubes.
- Add 0.5 mL of the sulfanilamide solution to each tube and mix well.
- Allow the reaction to proceed for 5 minutes at room temperature to ensure complete diazotization.
- Add 0.5 mL of the **3,5-Diaminophenol** solution to each tube and mix thoroughly.
- Let the color develop for 20 minutes at room temperature.
- Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). A preliminary scan between 400 nm and 500 nm is recommended to determine the precise  $\lambda_{\text{max}}$  for the formed azo dye in the aqueous matrix.

- Plot a graph of absorbance versus nitrite concentration.

## Sample Analysis

- Prepare the sample by filtering or centrifugation if it contains suspended particles.
- Pipette 1.0 mL of the sample into a test tube.
- Follow steps 2-6 as described in the calibration curve protocol.
- Determine the nitrite concentration in the sample from the calibration curve.

## Experimental Workflow



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Caption: Experimental workflow for nitrite determination.

## Data Presentation

**Table 1: Hypothetical Calibration Curve Data**

Nitrite Concentration (mg/L)	Absorbance at $\lambda_{\text{max}}$ (AU)
0.0 (Blank)	0.005
0.5	0.125
1.0	0.250
2.5	0.625
5.0	1.250
7.5	1.875
10.0	2.500

**Table 2: Representative Method Performance**

### Parameters

Parameter	Value
Wavelength of Max. Absorbance ( $\lambda_{\text{max}}$ )	~435 nm (to be confirmed)
Linearity Range	0.1 - 10.0 mg/L
Correlation Coefficient ( $R^2$ )	> 0.995
Limit of Detection (LOD)	~0.05 mg/L
Limit of Quantitation (LOQ)	~0.15 mg/L
Molar Absorptivity ( $\epsilon$ )	To be determined

Note: The data presented in Tables 1 and 2 are hypothetical and serve as an example of expected results. These parameters should be experimentally determined for method validation.

## Discussion

The use of **3,5-Diaminophenol** as a coupling agent in a Griess-type reaction offers a potential alternative for the spectrophotometric determination of nitrite. The presence of two amino groups on the phenol ring may enhance the electron-donating properties and reactivity of the molecule, potentially leading to a sensitive assay. It is essential to validate this proposed method by determining the optimal reaction conditions, including pH, reagent concentrations, and incubation times, and to assess its performance in terms of linearity, sensitivity, precision, and accuracy. Potential interferences from other substances commonly found in the samples of interest should also be investigated.

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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Nitrite Using 3,5-Diaminophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3054961#spectrophotometric-determination-of-nitrite-using-3-5-diaminophenol\]](https://www.benchchem.com/product/b3054961#spectrophotometric-determination-of-nitrite-using-3-5-diaminophenol)

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